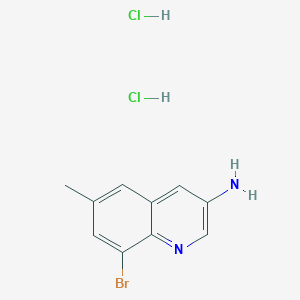
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- typically involves multiple steps:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenolic compound, such as 5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenol, under basic conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Solvents, catalysts, and temperature control are critical factors in these processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- has various applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes.
Biology: Potential use in staining biological specimens.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the manufacture of colored materials and coatings.
作用机制
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The exact mechanism may involve:
Binding to proteins: The azo group can form covalent bonds with amino acid residues.
Pathways involved: Interaction with cellular pathways related to oxidative stress or signal transduction.
相似化合物的比较
Similar Compounds
- **Acetamide, N-(2-((2-chloro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-
- **Acetamide, N-(2-((2-fluoro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-
Uniqueness
The presence of the bromo group and the specific substitution pattern on the phenyl rings make this compound unique. These structural features can influence its reactivity and applications.
属性
CAS 编号 |
35074-30-7 |
|---|---|
分子式 |
C19H21BrN6O8 |
分子量 |
541.3 g/mol |
IUPAC 名称 |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21BrN6O8/c1-10(27)22-14-6-16(21-8-12(28)9-33-2)18(34-3)7-15(14)23-24-19-13(20)4-11(25(29)30)5-17(19)26(31)32/h4-7,12,21,28H,8-9H2,1-3H3,(H,22,27) |
InChI 键 |
CNSSFLHYPQHHJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



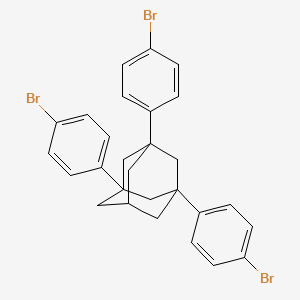
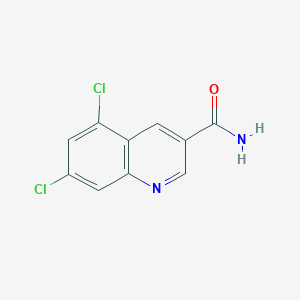
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)


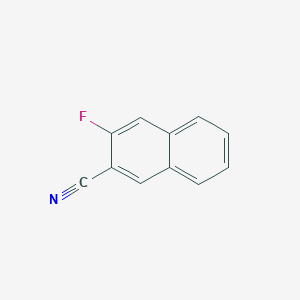
![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)

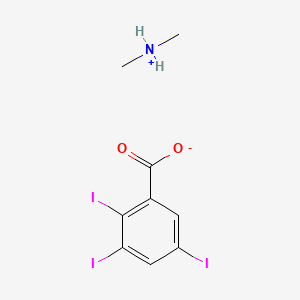

![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)

